3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal
Description
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is a specialized aldehyde derivative featuring a 1,3-dimethyl-substituted thiazole ring attached to a 2,2-dimethylpropanal backbone.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H15NOS/c1-7-8(2)13-9(11-7)5-10(3,4)6-12/h6H,5H2,1-4H3 |
InChI Key |
GOSIZFJQUNNYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC(C)(C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal typically involves the reaction of 2,2-dimethylpropanal with a thiazole derivative. One common method is the condensation reaction between 2,2-dimethylpropanal and 2-amino-4,5-dimethylthiazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The thiazole ring’s presence allows it to interact with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated formula assumes thiazole (C₅H₈NS) + propanal (C₃H₅O).
Key Structural Differences and Implications
Backbone Variability: The target compound’s propanal backbone (aldehyde group) distinguishes it from analogs with propanoic acid () or propenone (). Aldehydes are more reactive than ketones or carboxylic acids, enabling nucleophilic addition reactions . The 2,2-dimethyl substitution on the propanal may sterically hinder reactivity compared to linear chains.
Thiazole Substitution :
- The 1,3-dimethylthiazole group contrasts with unsubstituted thiazoles () or those fused with triazoles (). Methyl groups enhance electron-donating effects and may improve metabolic stability .
Aromatic vs.
Research Findings on Analogous Compounds
- Antiproliferative Activity : Thiazole derivatives, such as hydrazinyldiene-chroman-2,4-diones, demonstrate potent antiproliferative effects in breast cancer cells (e.g., MCF-7, MDA-MB-231) . This suggests the target compound’s thiazole moiety could confer similar bioactivity.
- Enzyme Inhibition : Naphthalene-based thiazole derivatives inhibit SARS-CoV-2 proteases (PLpro and Mpro), highlighting the role of thiazole rings in targeting enzymatic active sites .
Biological Activity
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and research findings related to its activity.
- Molecular Formula : C10H15NOS
- Molecular Weight : 197.30 g/mol
- IUPAC Name : 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal
- CAS Number : 1934461-58-1
Biological Activity
The biological activity of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have shown that 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal exhibits cytotoxic effects against cancer cell lines. The compound's efficacy varies depending on the cell line and concentration used.
The proposed mechanism of action for the cytotoxicity of this compound involves:
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been suggested that the compound can halt the cell cycle at specific phases, preventing proliferation.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated a series of thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that modifications in the thiazole ring significantly impacted activity levels.
-
Cytotoxicity Assessment :
- A comparative analysis was conducted on various thiazole derivatives against multiple cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity and selectivity towards cancer cells.
Research Findings
Recent research highlights the importance of structural features in determining the biological activity of thiazole-containing compounds. Studies suggest that the presence of electron-withdrawing groups can enhance antimicrobial activity and cytotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
